3-(azepan-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a synthetic organic compound that features a benzamide core with azepane and tetrazole functional groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzamide core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the azepane group: This step might involve nucleophilic substitution reactions where an azepane derivative is introduced.
Tetrazole formation: This can be achieved by cyclization reactions involving nitriles and azides under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azepane or benzamide moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the benzamide ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, sulfonyl chlorides, azides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigation as a potential therapeutic agent due to its unique functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with benzamide, azepane, and tetrazole groups can interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their functions. The sulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide: Similar structure with a piperidine ring instead of azepane.
3-(morpholin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide: Contains a morpholine ring.
3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide: Features a pyrrolidine ring.
Uniqueness
The presence of the azepane ring in 3-(azepan-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide may confer unique steric and electronic properties, potentially leading to different biological activities or chemical reactivities compared to its analogs.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(2H-tetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3S/c21-13(15-14-16-18-19-17-14)11-6-5-7-12(10-11)24(22,23)20-8-3-1-2-4-9-20/h5-7,10H,1-4,8-9H2,(H2,15,16,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMVUEUOFIMOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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